molecular formula C22H34N2O B11377044 (4-Tert-butylphenyl){2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone

(4-Tert-butylphenyl){2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone

Cat. No.: B11377044
M. Wt: 342.5 g/mol
InChI Key: LIRCLKQCUHTKNQ-UHFFFAOYSA-N
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Description

1-(4-TERT-BUTYLBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butylbenzoyl group attached to a piperidine ring, which is further substituted with a pyrrolidin-1-yl ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-TERT-BENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Tert-Butylbenzoyl Group: The tert-butylbenzoyl group can be introduced via a Friedel-Crafts acylation reaction using tert-butylbenzoyl chloride and an appropriate Lewis acid catalyst.

    Attachment of the Pyrrolidin-1-Yl Ethyl Group: The final step involves the nucleophilic substitution reaction where the piperidine ring is reacted with 2-(pyrrolidin-1-yl)ethyl chloride under basic conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-TERT-BENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

1-(4-TERT-BENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a receptor agonist or antagonist.

    Biological Research: It is used in studies involving receptor binding assays and cellular signaling pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-TERT-BENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 1-(4-METHOXYBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE
  • 1-(4-CHLOROBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE
  • 1-(4-FLUOROBENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE

Comparison: 1-(4-TERT-BENZOYL)-2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDINE is unique due to the presence of the tert-butylbenzoyl group, which imparts specific steric and electronic properties. This makes it distinct from similar compounds with different substituents on the benzoyl group, such as methoxy, chloro, or fluoro groups. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C22H34N2O

Molecular Weight

342.5 g/mol

IUPAC Name

(4-tert-butylphenyl)-[2-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C22H34N2O/c1-22(2,3)19-11-9-18(10-12-19)21(25)24-16-5-4-8-20(24)13-17-23-14-6-7-15-23/h9-12,20H,4-8,13-17H2,1-3H3

InChI Key

LIRCLKQCUHTKNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCCC2CCN3CCCC3

Origin of Product

United States

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